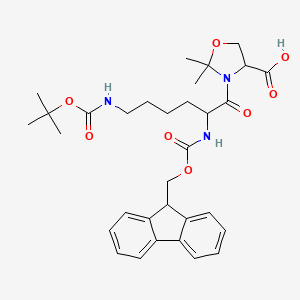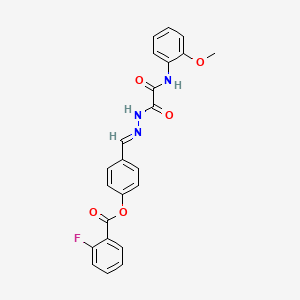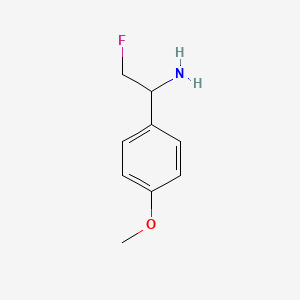
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid: is an organic compound with the molecular formula C12H16O3 It is characterized by a hydroxy group (-OH) attached to a propanoic acid backbone, with a 4-methylphenyl group and two methyl groups attached to the central carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with isobutyric acid in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include:
Reagents: 4-methylbenzaldehyde, isobutyric acid, base (e.g., sodium hydroxide), oxidizing agent (e.g., potassium permanganate).
Conditions: The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, under basic or acidic conditions.
Major Products:
Oxidation: 3-Oxo-2,2-dimethyl-3-(4-methylphenyl)propanoic acid.
Reduction: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving hydroxy acids. It can also serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. Its unique structural features make it valuable for developing materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the hydroxy group.
3-Hydroxy-2,2,4-trimethylpentyl ester: Similar hydroxy and methyl groups but different aromatic substitution.
3-Hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoic acid: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness: 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is unique due to the presence of both hydroxy and methyl groups on the same carbon, along with the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7,10,13H,1-3H3,(H,14,15) |
Clé InChI |
AQHNAIWQBJLNNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)
![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)


![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)
